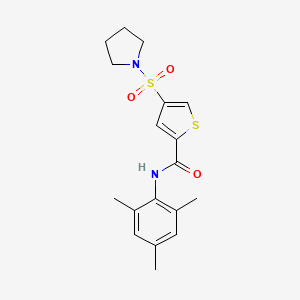

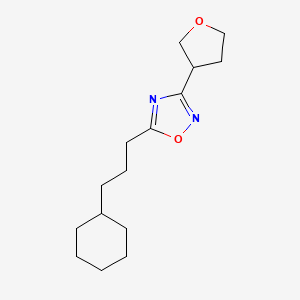

![molecular formula C14H9Cl2N3O2 B5515879 3-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5515879.png)

3-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves multi-step chemical reactions, starting from basic building blocks to achieve the complex structure. While specific synthesis details for this exact compound are scarce, related compounds within the 1,3,4-oxadiazole and pyridine families are synthesized through methods such as cyclocondensation reactions, chloromethylation, and further functional group transformations. For example, compounds like 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole are synthesized through domino 1,3-dipolar cycloaddition and elimination reactions starting from pyridine-3-nitrile oxide, showcasing the complexity and versatility of synthetic routes available for this class of compounds (Rao et al., 2014).

科学的研究の応用

Protoporphyrinogen Oxidase Inhibition

One of the early studies by Matringe et al. (1989) discusses the inhibition of protoporphyrinogen oxidase by peroxidizing herbicides, including oxadiazon derivatives. These molecules have shown potent inhibition of this enzyme in plants, yeast, and mice, indicating their potential as herbicidal agents. This study highlights the role of oxadiazole derivatives in affecting the biosynthesis pathway of protoporphyrinogen IX, a precursor to chlorophyll and heme groups in plants and microorganisms (Matringe, Camadro, Labbé, & Scalla, 1989).

Structural and Optical Characteristics

Another research focused on the structural and optical properties of pyrazolo pyridine derivatives, including their thermal and diode characteristics. These compounds, characterized by their pyridine derivatives, exhibit promising optical functions and potential as photosensors, showcasing the versatility of pyridine and oxadiazole frameworks in photonic applications (Zedan, El-Taweel, & El-Menyawy, 2020).

Antibacterial Activity and Action Mechanism

Research by Song et al. (2017) delves into the antibacterial activities of 1,3,4-oxadiazole thioether derivatives, highlighting their effectiveness against specific bacterial strains. This study not only demonstrates the antibacterial potential of these derivatives but also provides insights into their action mechanisms through proteomic analysis, offering a pathway to new antibacterial agents (Song et al., 2017).

Anticancer Agents

Furthermore, Katariya, Vennapu, and Shah (2021) explore the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines as potential anticancer and antimicrobial agents. This research underscores the significance of combining oxadiazole and pyridine frameworks for developing compounds with significant biological activities, further emphasizing the therapeutic potential of these chemical structures (Katariya, Vennapu, & Shah, 2021).

Electronic Materials and Devices

Additionally, research on rhenium(I) tricarbonyl complexes incorporating pyridine-functionalized N-heterocyclic carbene ligands reveals their application in organic light-emitting diodes (OLEDs). These complexes exhibit blue-green luminescence, underscoring the utility of oxadiazole derivatives in the development of electronic materials and devices (Li et al., 2012).

作用機序

将来の方向性

特性

IUPAC Name |

5-[(2,4-dichlorophenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3O2/c15-10-3-4-12(11(16)6-10)20-8-13-18-14(19-21-13)9-2-1-5-17-7-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMJGXCWDVNGKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

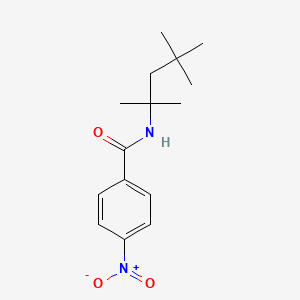

![4-tert-butyl-N'-[3-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5515798.png)

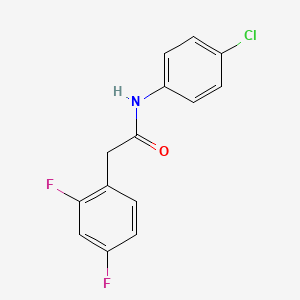

![1-cyclopropyl-N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5515828.png)

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5515835.png)

![N-(2-imidazo[1,2-a]pyridin-3-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5515877.png)

![5,5-dimethyl-3-{2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,3-oxazolidine-2,4-dione](/img/structure/B5515884.png)

![N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5515887.png)

![5-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methylpiperidin-2-one](/img/structure/B5515896.png)